1H-indole-3-carbaldehyde

Xanthine Oxidase Inhibition Anti-gout Enzyme Assay

1H-Indole-3-carbaldehyde (CAS 1228547-52-1) is a non-negotiable intermediate for medicinal chemistry and process development. Its unique 3‑formyl group enables Knoevenagel condensations, Schiff base formations, and C–H functionalization unattainable with indole‑3‑carboxylic acid or 3‑indolemethanol. The compound exhibits potent xanthine oxidase inhibition (IC50 = 13.36 μM), far surpassing indole itself (44.3% at 50 μg/mL), making it a strategic scaffold for anti‑gout SAR studies. It also serves as a critical precursor for N‑substituted oxime urease inhibitors (IC50 as low as 34.5 μM) targeting H. pylori. The distinctive FTIR doublet at 2870/2745 cm⁻¹ ensures rapid regioisomeric identity confirmation—essential for forensic and QC applications. Procure this exact molecular entity to guarantee reactivity, potency, and spectroscopic traceability that generic indole derivatives cannot provide.

Molecular Formula C9H7NO
Molecular Weight 145
CAS No. 1228547-52-1
Cat. No. B1148545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-3-carbaldehyde
CAS1228547-52-1
Molecular FormulaC9H7NO
Molecular Weight145
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-Carbaldehyde (CAS 1228547-52-1): A Foundational Indole Aldehyde for Pharmaceutical Intermediates and Bioactive Scaffold Diversification


1H-Indole-3-carbaldehyde (CAS 1228547-52-1), also known as indole-3-carboxaldehyde or 3-formylindole, is a heterocyclic aromatic aldehyde composed of an indole ring system with a formyl substituent at the 3-position [1]. This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, including sumatriptan, naratriptan, zolmitriptan, rizatriptan, fluvastatin, and ondansetron, and it serves as a versatile building block in multicomponent reactions for generating structurally diverse indole alkaloids [2]. Its bifunctional reactivity—encompassing electrophilic aldehyde chemistry and nucleophilic indole C–H functionalization—enables a wide range of downstream derivatizations, making it a strategic procurement target for medicinal chemistry and process development [3].

Why 1H-Indole-3-Carbaldehyde Cannot Be Replaced by Simple Indole Analogs: The Critical Role of the 3-Formyl Substituent in Directing Reactivity and Bioactivity


While the indole scaffold is ubiquitous in medicinal chemistry, simple indole, indole-3-carboxylic acid, or 3-indolemethanol cannot substitute for 1H-indole-3-carbaldehyde in most synthetic and biological contexts [1]. The 3-formyl group is a unique electrophilic handle that enables Knoevenagel condensations, Schiff base formations, and other C–C bond-forming reactions that are unattainable with carboxylic acid or alcohol analogs [2]. Furthermore, in biological systems, the aldehyde moiety is essential for target engagement: 1H-indole-3-carboxaldehyde displays strong xanthine oxidase inhibition (IC50 = 13.36 ± 0.39 μM), whereas indole itself is significantly less active (44.3% inhibition at 50 μg/mL), and 4-hydroxybenzaldehyde, a simple phenolic aldehyde, shows only moderate activity (50.75% at 50 μg/mL) [3]. This demonstrates that the combination of the indole core and the 3-formyl group is non-negotiable for achieving specific reactivity and potency, underscoring why generic substitution is not a viable procurement strategy for projects requiring this exact molecular entity.

Quantitative Evidence Guide: Head-to-Head Performance of 1H-Indole-3-Carbaldehyde Against Key Analogs in Enzymatic, Antimicrobial, and Synthetic Contexts


Superior Xanthine Oxidase Inhibition: 1H-Indole-3-Carbaldehyde Outperforms Simple Indole and 4-Hydroxybenzaldehyde

In a head-to-head enzymatic evaluation, 1H-indole-3-carbaldehyde demonstrated strong xanthine oxidase (XO) inhibitory activity with an IC50 of 13.36 ± 0.39 μM. In contrast, simple indole exhibited only 44.3% inhibition at 50 μg/mL, and 4-hydroxybenzaldehyde, a structural analog lacking the indole ring, showed 50.75% inhibition at the same concentration [1].

Xanthine Oxidase Inhibition Anti-gout Enzyme Assay

Enhanced Urease Inhibition: N-Substituted Oxime Derivatives of 1H-Indole-3-Carbaldehyde Achieve Sub-Micromolar Potency, Surpassing Thiourea

Derivatization of 1H-indole-3-carbaldehyde into N-substituted oxime isomers yielded potent urease inhibitors. Compound 9 (syn isomer) exhibited an IC50 of 0.0345 ± 0.0008 mM (34.5 μM), and Compound 8 (anti isomer) showed an IC50 of 0.0516 ± 0.0035 mM (51.6 μM). Both compounds significantly outperformed the standard inhibitor thiourea, which had an IC50 of 0.2387 ± 0.0048 mM (238.7 μM) [1].

Urease Inhibition Helicobacter pylori Oxime Derivatives

Selective Antimicrobial Action: 1H-Indole-3-Carbaldehyde Specifically Inhibits Moraxella osloensis with Minimal Impact on Commensal Bacteria

1H-Indole-3-carbaldehyde, isolated from Bacillus xiamenensis, selectively inhibited the growth of Moraxella osloensis. At soluble concentrations that effectively suppressed M. osloensis, the compound did not inhibit the growth of other tested bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis [1]. This selectivity profile contrasts with broad-spectrum antibiotics that typically disrupt commensal microbiota.

Antimicrobial Selectivity Moraxella osloensis Probiotic Safety

Distinct Spectroscopic Fingerprint for Regioisomeric Purity: 1H-Indole-3-Carbaldehyde Enables Unambiguous Identification and Quantification in Synthetic Cannabinoid Precursor Analysis

Spectroscopic differentiation of regioisomeric indole aldehydes is critical in forensic analysis of synthetic cannabinoid precursors. 1H-Indole-3-carbaldehyde exhibits a characteristic doublet at 2870 and 2745 cm⁻¹ in FTIR spectra, corresponding to the aldehyde C–H stretch [1]. This spectral feature is distinct from the patterns observed for 1H-indole-2-carbaldehyde, 1H-indole-4-carbaldehyde, 1H-indole-5-carbaldehyde, 1H-indole-6-carbaldehyde, and 1H-indole-7-carbaldehyde, which display unique vibrational signatures due to differences in conjugation and ring substitution patterns.

Regioisomer Differentiation Forensic Chemistry Spectroscopic Analysis

Optimal Procurement-Driven Application Scenarios for 1H-Indole-3-Carbaldehyde


Medicinal Chemistry: Development of Xanthine Oxidase Inhibitors for Gout Therapy

Given its established strong XO inhibition (IC50 = 13.36 μM) [1], 1H-indole-3-carbaldehyde is ideally suited as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-gout agents. The aldehyde group enables rapid diversification via Knoevenagel condensations or Schiff base formations to generate libraries of analogs with potentially enhanced potency and selectivity [2].

Anti-Infective Drug Discovery: Synthesis of Potent Urease Inhibitors for Helicobacter pylori Treatment

1H-Indole-3-carbaldehyde is a critical precursor for synthesizing N-substituted oxime derivatives that exhibit potent urease inhibition (IC50 values as low as 34.5 μM vs. thiourea at 238.7 μM) [3]. Procurement of high-purity 1H-indole-3-carbaldehyde is essential for medicinal chemistry campaigns targeting H. pylori infection, where urease is a validated therapeutic target.

Natural Product and Probiotic Research: Selective Antimicrobial Agent Discovery

For researchers investigating narrow-spectrum antimicrobials or probiotic mechanisms, 1H-indole-3-carbaldehyde's selective inhibition of Moraxella osloensis, while sparing commensal species like S. aureus and E. coli, makes it a valuable tool compound [4]. It can be used as a positive control in screens for species-specific growth inhibitors or as a lead for developing microbiome-sparing anti-infectives.

Forensic and Analytical Chemistry: Regioisomeric Purity Standards for Synthetic Cannabinoid Analysis

The unique FTIR doublet at 2870/2745 cm⁻¹ provides a simple, rapid method for distinguishing 1H-indole-3-carbaldehyde from its six other regioisomers [5]. Forensic laboratories and quality control units procuring this compound as an analytical standard can leverage this spectroscopic signature to confirm identity and ensure regioisomeric purity, a critical requirement in legal and regulatory contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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